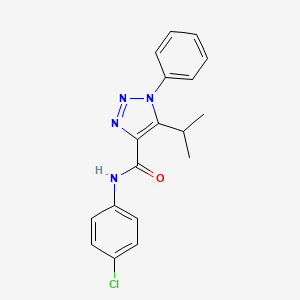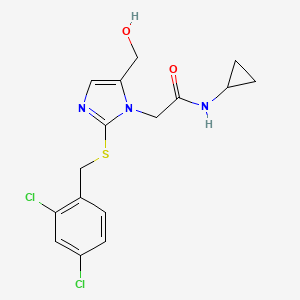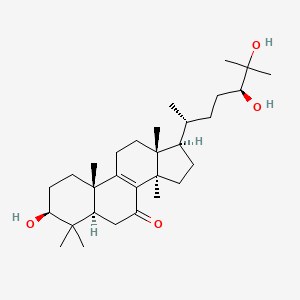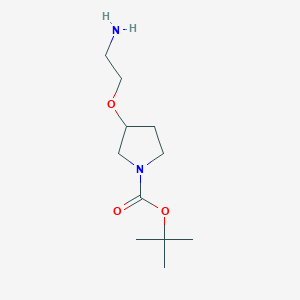
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide is an organic compound characterized by its complex structure. This compound integrates multiple functional groups, including hydroxy, methylthio, and trifluoromethyl, contributing to its unique properties and reactivity. It is utilized in various research applications, spanning chemistry, biology, medicine, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Functionalization: : The synthesis begins with the functionalization of a benzamide core. A suitable precursor, such as 2-(trifluoromethyl)benzoic acid, is subjected to amidation, resulting in 2-(trifluoromethyl)benzamide.
Subsequent Substitution: : To introduce the hydroxy and methylthio groups, a sequential substitution strategy is employed. For instance, 2-(trifluoromethyl)benzamide undergoes electrophilic substitution to attach a 4-(methylthio)phenyl group, forming an intermediate.
Hydroxylation: : This intermediate is further hydroxylated using appropriate reagents, such as hydrogen peroxide under acidic conditions, yielding the final product.
Industrial Production Methods
In industrial settings, the compound is synthesized through large-scale reactions, optimized for yield and purity. Key steps include:
Continuous Flow Synthesis: : Employing continuous flow reactors enhances the efficiency and safety of reactions, ensuring consistent production.
Catalysis: : Utilizing catalysts like palladium or platinum improves reaction rates and selectivity, crucial for commercial viability.
Purification: : Advanced purification techniques, such as chromatography and crystallization, ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: : Reduction of the trifluoromethyl group is possible under strong reducing conditions, though this reaction is less common.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic conditions.
Reduction: : Strong reducing agents like LiAlH4 (lithium aluminum hydride) for reducing specific functional groups.
Substitution: : Nucleophiles like sodium methoxide or amines can replace the methylthio group.
Major Products Formed from These Reactions
Oxidation: : Conversion to benzaldehydes or benzoic acids.
Reduction: : Formation of benzyl alcohol derivatives.
Substitution: : Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound finds applications across several fields:
Chemistry: : It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : Researchers use it to study enzyme interactions and receptor binding due to its multi-functional nature.
Medicine: : It has potential as a pharmacophore in drug design, targeting specific proteins or pathways.
Industry: : Utilized in the synthesis of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Depending on the context, it could modulate signaling pathways, impacting cellular functions or metabolic processes.
Comparison with Similar Compounds
Compared to other benzamide derivatives, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide exhibits unique characteristics:
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide
N-(2-hydroxy-2-(4-phenyl)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness: : The presence of the methylthio group at the 4-position of the phenyl ring and the trifluoromethyl group confer distinct reactivity and biological activity, setting it apart from similar compounds.
By understanding these facets, one can appreciate the complexity and versatility of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-24-12-8-6-11(7-9-12)15(22)10-21-16(23)13-4-2-3-5-14(13)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDDIMJDPAVORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)

![3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2942561.png)
![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)




![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)


![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)
